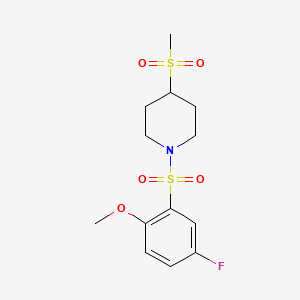

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

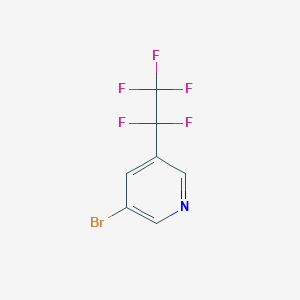

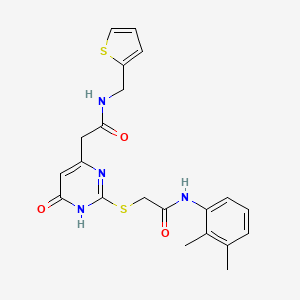

The compound “1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine” is a chemical with the molecular formula C12H16FNO3S . It has a molecular weight of 273.32 .

Molecular Structure Analysis

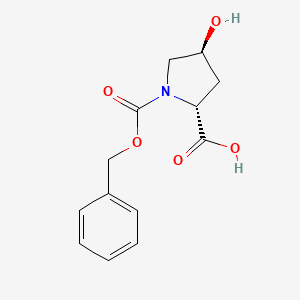

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is substituted with a sulfonyl group that is further substituted with a 5-fluoro-2-methoxyphenyl group .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 413.7±55.0 °C and a predicted density of 1.283±0.06 g/cm3 . Its pKa is predicted to be -5.22±0.20 .Scientific Research Applications

Structural and Activity Relationship Studies

- Repaglinide and Related Hypoglycemic Derivatives: The compound has been studied for its role in the development of hypoglycemic benzoic acid derivatives, particularly in relation to Repaglinide, a medication for type 2 diabetes. Research into the structure-activity relationships of these derivatives highlights the significance of specific substituents for enhancing hypoglycemic activity, leading to the FDA and EMEA approval of Repaglinide for therapeutic use (Grell et al., 1998).

Synthesis and Application in Organic Chemistry

- Development of Sulfonated Aromatic Diamine Monomers: Novel sulfonated aromatic diamine monomers have been synthesized using derivatives related to the query compound, demonstrating improved properties for thin-film composite nanofiltration membranes. These membranes exhibit increased water flux and are effective in the treatment of dye solutions, showcasing the compound's utility in enhancing material performance for environmental applications (Liu et al., 2012).

Neuroimaging and Receptor Study

- Serotonin Receptor Imaging: Research into serotonin 1A (5-HT(1A)) receptors has utilized derivatives of the compound for positron emission tomography (PET) imaging. These studies provide insights into the receptor densities in Alzheimer's disease patients, aiding in understanding the disease's progression and developing targeted therapies (Kepe et al., 2006).

Corrosion Inhibition Studies

- Inhibition Efficiencies on Iron Corrosion: The compound has been part of a study investigating piperidine derivatives' adsorption and corrosion inhibition properties on iron. This research contributes to the understanding of how such compounds can be used to protect against metal corrosion, crucial for industrial applications (Kaya et al., 2016).

Medicinal Chemistry Applications

- Antibacterial Activity of Tetracyclic Quinolone Antibacterials: The compound's derivatives have been synthesized and evaluated for their antibacterial activity, offering insights into developing new antibiotics. The study highlights the importance of structural modifications to enhance antibacterial efficacy against various pathogens (Taguchi et al., 1992).

properties

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO5S2/c1-20-12-4-3-10(14)9-13(12)22(18,19)15-7-5-11(6-8-15)21(2,16)17/h3-4,9,11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXMDWTVNXBMGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(methylsulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)

![2-((1-ethyl-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2988155.png)

![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)

![{1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B2988159.png)

![2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2988167.png)

![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)